2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol
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Overview
Description
2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol is a complex organic compound featuring a trifluoromethyl group, a nitro group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazole Ring: Starting with benzylamine and glyoxal, the imidazole ring is formed through a cyclization reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Nitration: The nitro group is introduced through nitration, typically using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Results in the replacement of the trifluoromethyl group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol is investigated for its potential as a pharmacophore. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-2-nitroethanol
- 2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitrobutan-2-ol
Uniqueness
Compared to similar compounds, 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a trifluoromethyl group and a nitro group in the same molecule is relatively rare and offers unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12(20,9-19(21)22)11-17-6-7-18(11)8-10-4-2-1-3-5-10/h1-7,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVJNPFZMKJJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(C[N+](=O)[O-])(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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